4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that serves as a building block in the synthesis of various biologically active molecules. It is characterized by the presence of a pyrrolopyrimidine core structure with a chlorine atom and a methyl group at specific positions on the ring system. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research .
Synthesis Analysis
An improved synthesis method for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been developed, starting from dimethyl malonate and achieving an overall yield of 31%. This seven-step synthesis is operationally simple and practical, making it suitable for the preparation of the compound for further applications . Additionally, the synthesis of 4-substituted-7-methylpyrrolo[2,3-d]pyrimidines has been reported, where the reaction of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine with various nucleophiles such as ethanolic ammonia and thiourea leads to the formation of 4-amino and 4-thione analogs, respectively .
Molecular Structure Analysis
The molecular structure of related pyrimidine derivatives has been extensively studied. For instance, the crystal structure of a pyrido[4,3-d]pyrimidine derivative has been determined by single-crystal X-ray diffraction, revealing a nearly coplanar arrangement of the ring atoms in the pyridopyrimidinone moiety . Similarly, the crystal structure of a pyrido[1,2-a]pyrimidine hydrochloride salt has been solved, showing two conjugated aromatic rings that are almost coplanar and stabilized by intermolecular hydrogen bonds and weak π-π stacking interactions .
Chemical Reactions Analysis
The reactivity of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been explored through its reactions with different nucleophiles. The compound has been used to synthesize various substituted pyrrolopyrimidines, which are important intermediates for further chemical transformations . The presence of the chlorine atom makes it a suitable candidate for nucleophilic substitution reactions, which can lead to a diverse range of derivatives with potential pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives have been characterized through various analytical techniques. Ultraviolet data and pKa values for the compound and its amino and thione analogs have been reported, providing insight into their chemical behavior and stability . These properties are crucial for understanding the compound's interactions in biological systems and its potential as a pharmacophore.
Scientific Research Applications
Use in Janus Kinase Inhibitors
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used as a building block in the synthesis of Janus Kinase (JAK) inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .
- Methods of Application : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .
- Results or Outcomes : Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system . JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
Use in Tofacitinib Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an intermediate in the synthesis of Tofacitinib , a drug used in the treatment of adult patients with moderate to severe rheumatoid arthritis who have had an inadequate response or intolerance to methotrexate .
- Results or Outcomes : The outcome of this application is the production of Tofacitinib, a drug that has been widely used in the treatment of rheumatoid arthritis .
Use in Ruxolitinib Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used in the synthesis of Ruxolitinib , a medication used to treat intermediate or high-risk myelofibrosis, a type of bone marrow cancer .
- Results or Outcomes : The outcome of this application is the production of Ruxolitinib, a drug that has been widely used in the treatment of myelofibrosis .
Use in SHR0302 Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used in the synthesis of SHR0302 , a selective JAK inhibitor that is currently in clinical trials for the treatment of rheumatoid arthritis and other inflammatory diseases .
- Results or Outcomes : The outcome of this application is the production of SHR0302, a drug that is currently in clinical trials for the treatment of rheumatoid arthritis and other inflammatory diseases .
Use in CP690550 Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used in the synthesis of CP690550 , a compound that has been widely used in pharmaceutical research .
- Results or Outcomes : The outcome of this application is the production of CP690550, a compound that has been widely used in pharmaceutical research .
Use in CGP76030 Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used in the synthesis of CGP76030 , a compound that has been widely used in pharmaceutical research .
- Results or Outcomes : The outcome of this application is the production of CGP76030, a compound that has been widely used in pharmaceutical research .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-7-methylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-3-2-5-6(8)9-4-10-7(5)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGDLOLPALCTJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295499 | |
Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
7781-10-4 | |
Record name | 7781-10-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102340 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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